molecular formula C14H10F3N3O4 B11097865 N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B11097865
M. Wt: 341.24 g/mol
InChI Key: NFXSREKGKIQFQM-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a trifluoromethyl group, two nitro groups, and a methyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps:

    Nitration: The starting material, 3-methylphenylamine, undergoes nitration to introduce nitro groups at the 2 and 6 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of nitro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)aniline: Similar in structure but lacks the nitro and methyl groups.

    2,6-dinitroaniline: Similar in structure but lacks the trifluoromethyl and methyl groups.

    N-(3-methylphenyl)aniline: Similar in structure but lacks the nitro and trifluoromethyl groups.

Uniqueness

N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of trifluoromethyl, nitro, and methyl groups on the benzene ring. This unique combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various scientific research applications.

Properties

Molecular Formula

C14H10F3N3O4

Molecular Weight

341.24 g/mol

IUPAC Name

N-(3-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H10F3N3O4/c1-8-3-2-4-10(5-8)18-13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h2-7,18H,1H3

InChI Key

NFXSREKGKIQFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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